2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12BrClO3. It is a derivative of benzoyl chloride and is characterized by the presence of a bromobenzyl group and a methoxy group attached to the benzoyl chloride core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 2-hydroxy-3-methoxybenzoic acid with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of amides and esters.
Reduction: Formation of benzyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride moiety is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The bromobenzyl group can participate in further chemical transformations, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromobenzyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
2-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: Similar structure but with dichlorobenzyl group instead of bromobenzyl group.
Uniqueness
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the presence of both bromobenzyl and methoxy groups, which confer specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMGSYOSUXVXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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